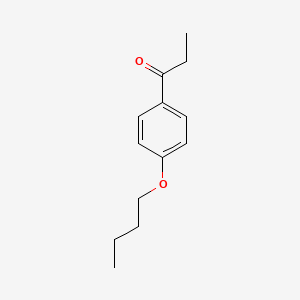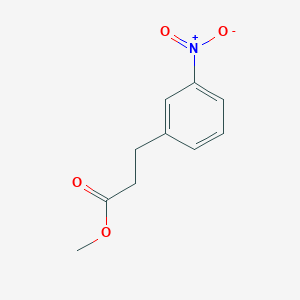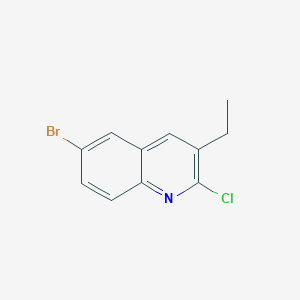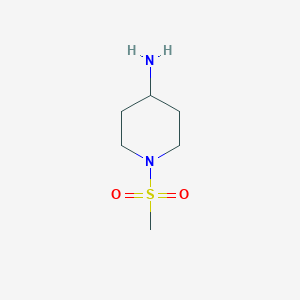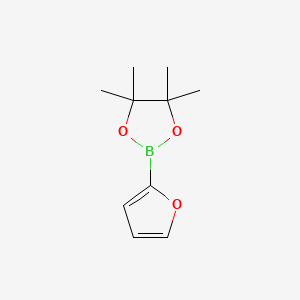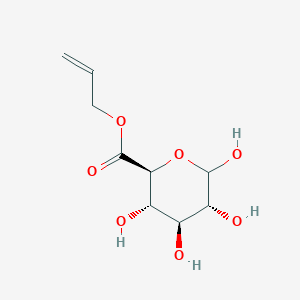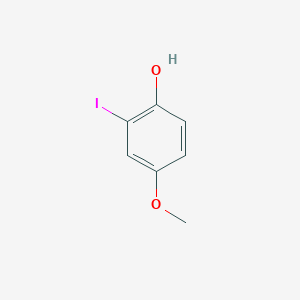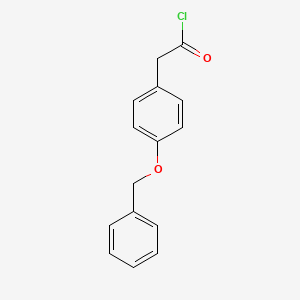
2-(Allylthio)propansäure
Übersicht
Beschreibung
2-(Allylthio)propanoic acid is an organic compound with the molecular formula C6H10O2S It is characterized by the presence of an allylthio group attached to a propanoic acid backbone
Wissenschaftliche Forschungsanwendungen
2-(Allylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
- In pharmaceuticals, sodium propionate has been used in vaginal cream preparations for cervicitis, cervical tears, and post-cauterization or post-cryosurgery of the cervix. It serves as a preservative with bacteriostatic effects .
- Citric acid cycle : Propionyl-CoA can also directly enter the citric acid cycle, where it participates in energy production and biosynthetic processes .
- Impact on Bioavailability : Propanoic acid’s pharmacokinetics contribute to its availability for antimicrobial action .
- In vaginal creams, it contributes to preserving the formulation while other active ingredients facilitate wound healing and tissue repair .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
2-(Allylthio)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including those involved in oxidative stress responses and detoxification processes. For instance, it has been observed to interact with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various substrates for detoxification. The interaction between 2-(Allylthio)propanoic acid and glutathione S-transferase enhances the enzyme’s activity, leading to increased detoxification of harmful compounds .
Cellular Effects
2-(Allylthio)propanoic acid exerts various effects on different cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, 2-(Allylthio)propanoic acid enhances the cellular antioxidant response, protecting cells from oxidative damage . Additionally, it has been found to affect mitochondrial function, leading to changes in cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-(Allylthio)propanoic acid involves its interaction with specific biomolecules and enzymes. One of the key interactions is with the cysteine residues of proteins, forming covalent bonds that can alter protein function. This interaction can lead to the inhibition or activation of enzymes, depending on the target protein. For example, the binding of 2-(Allylthio)propanoic acid to cysteine residues in Keap1, a negative regulator of Nrf2, results in the release and activation of Nrf2, thereby promoting the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Allylthio)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-(Allylthio)propanoic acid can lead to sustained activation of antioxidant pathways and protection against oxidative stress . The compound’s efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 2-(Allylthio)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range provides optimal benefits without adverse effects. It is crucial to determine the appropriate dosage to maximize the therapeutic potential of 2-(Allylthio)propanoic acid while minimizing toxicity.
Metabolic Pathways
2-(Allylthio)propanoic acid is involved in several metabolic pathways, primarily those related to detoxification and antioxidant responses. It interacts with enzymes such as glutathione S-transferase and superoxide dismutase, enhancing their activities and promoting the detoxification of reactive oxygen species . The compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress responses.
Transport and Distribution
Within cells and tissues, 2-(Allylthio)propanoic acid is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of 2-(Allylthio)propanoic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications, such as phosphorylation, may direct 2-(Allylthio)propanoic acid to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)propanoic acid typically involves the reaction of allylthiol with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where allylthiol reacts with a halogenated propanoic acid under basic conditions. The reaction can be represented as follows:
CH2=CHCH2SH+CH3CHBrCOOH→CH2=CHCH2SCH2CH2COOH+HBr
The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
Industrial production of 2-(Allylthio)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Allylthio)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The allylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-(Allylthio)propanoic acid can be compared with other similar compounds such as:
2-(Methylthio)propanoic acid: Similar structure but with a methylthio group instead of an allylthio group.
2-(Ethylthio)propanoic acid: Similar structure but with an ethylthio group instead of an allylthio group.
Eigenschaften
IUPAC Name |
2-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCWQSKOWVJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505006 | |
| Record name | 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54680-83-0 | |
| Record name | 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


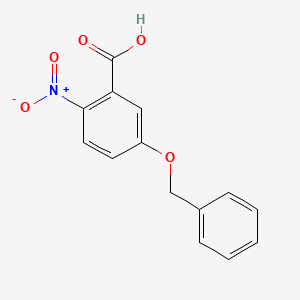

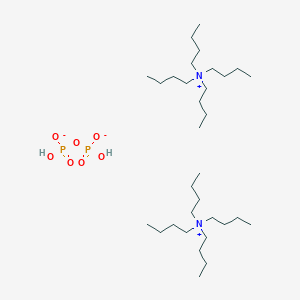
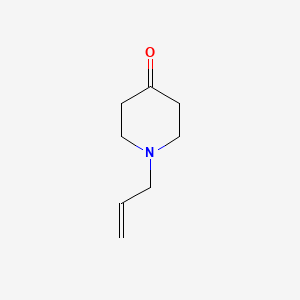
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
